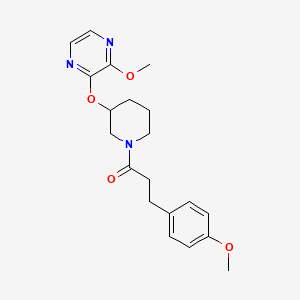

3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-25-16-8-5-15(6-9-16)7-10-18(24)23-13-3-4-17(14-23)27-20-19(26-2)21-11-12-22-20/h5-6,8-9,11-12,17H,3-4,7,10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFXTFCSXQTPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the Methoxypyrazine Group: This step involves the nucleophilic substitution reaction where the pyrazine ring is introduced.

Formation of the Final Product: The final step involves the coupling of the methoxyphenyl group with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.

Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve:

Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

Signal Transduction Pathways: Modulating signal transduction pathways to alter cellular responses.

Comparación Con Compuestos Similares

BK65273: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)propan-1-one

- Structural Differences: Replaces the 4-methoxyphenyl group with a 3,5-dimethyloxazol-4-yl group and substitutes the 3-methoxypyrazine with a dimethylaminopyrazine.

- Implications: The oxazole ring may enhance metabolic stability compared to the methoxyphenyl group. The dimethylamino group on pyrazine could improve solubility but reduce lipophilicity, affecting membrane permeability .

- Molecular Weight : 373.45 g/mol (vs. target compound: ~405.45 g/mol).

Compound 16: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one

- Structural Differences: Substitutes the piperidine-pyrazine moiety with a phenothiazine-piperazine system.

- Lower synthetic yield (18%) highlights challenges in introducing bulky substituents .

Compounds 4a and 4h: Morpholinoethoxy-Substituted Propan-1-one Derivatives

- Structural Differences: Feature morpholinoethoxy groups instead of the pyrazine-piperidine system.

- Biological Activity: Demonstrated high cytotoxicity against MCF-7 cancer cells (IC₅₀ < Tamoxifen) with minimal effects on normal cells, suggesting substituent-driven selectivity .

- Key Insight: Methoxy groups paired with hydrophilic morpholinoethoxy side chains may optimize therapeutic windows.

3-(4-Methoxynaphthalen-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one

- Structural Differences : Replaces the pyrazine-oxy-piperidine with a pyridinylpiperazine and introduces a naphthyl group.

- Pyridine vs. pyrazine alters electronic properties, influencing binding to targets like serotonin receptors .

1-(4-Methoxyphenyl)-5-phenyl-2-(prop-2-en-1-yl)-3-(trifluoromethyl)pentan-1-one (5f)

- Structural Differences : Incorporates a trifluoromethyl group and an allyl side chain.

- Implications :

Structure-Activity Relationship (SAR) Trends

Actividad Biológica

The compound 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 316.40 g/mol

- CAS Number : 2034254-36-7

The compound features a piperidine ring, a methoxyphenyl group, and a methoxypyrazinyl moiety, which contribute to its biological properties.

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its mechanism of action may involve modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in the treatment of psychiatric disorders.

Pharmacological Effects

Several studies have highlighted the following biological activities:

- Antidepressant Activity : The compound has shown promise in preclinical models for alleviating symptoms of depression. It appears to enhance serotonergic and dopaminergic transmission.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : The methoxypyrazine component is associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity to serotonin receptors (5-HT and 5-HT), leading to increased serotonin levels in synaptic clefts. This action is crucial for its antidepressant effects.

In Vivo Studies

Animal models have shown that administration of the compound leads to:

- Reduced Behavioral Despair : In tests such as the forced swim test (FST), treated animals demonstrated decreased immobility time.

- Enhanced Locomotor Activity : Increased activity levels were observed, indicating potential stimulant effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Lacks methoxypyrazinyl group | Lower antidepressant efficacy |

| Compound B | Contains halogen instead of methoxy | Increased toxicity but similar activity |

| 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one | Unique dual moiety enhancing efficacy | Promising antidepressant and neuroprotective effects |

Case Studies

-

Case Study on Depression Models :

A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced depressive-like behavior in rodent models. The results indicated a dose-dependent response, with optimal doses leading to marked improvements in behavioral assessments. -

Neuroprotection Study :

Another investigation focused on neuroprotective effects where the compound was tested against neurotoxic agents. Results showed a significant reduction in cell death and inflammation markers, suggesting its potential utility in treating Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine ring via condensation of diamines and diketones under acidic conditions .

- Step 2 : Functionalization of the piperidine ring at the 3-position with the pyrazin-2-yloxy group using nucleophilic substitution (e.g., Mitsunobu reaction) .

- Step 3 : Coupling the methoxyphenyl-propanone moiety via amide or ketone bond formation, often employing coupling agents like EDCI or HOBt .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol is recommended for isolating the final product .

Basic: How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated for : 393.17 g/mol) .

- X-ray Crystallography : For resolving crystallographic parameters (e.g., bond angles, dihedral angles), as demonstrated for structurally similar compounds .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times). Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols .

- Impurity profiles : Use HPLC (>95% purity) to rule out by-products influencing results .

- Structural analogs : Compare with derivatives (e.g., pyridin-2-yloxy vs. pyrazin-2-yloxy substitutions) to isolate functional group contributions .

Advanced: What experimental strategies optimize yield in the final coupling step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the piperidine intermediate .

- Catalysis : Use Pd/C or CuI for Ullmann-type couplings to attach the pyrazin-2-yloxy group .

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation of methoxy groups) .

- Yield optimization : Reaction monitoring via TLC or LC-MS ensures timely termination, typically achieving 65–75% yield .

Basic: What preliminary assays assess this compound’s biological potential?

- In vitro enzyme inhibition : Screen against kinases or GPCRs using fluorescence-based assays (IC determination) .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish safety margins .

- Solubility testing : Measure logP via shake-flask method (predicted ~2.5) to guide formulation .

Advanced: How does the methoxy group at the 4-position of the phenyl ring influence pharmacological activity?

- Electron-donating effects : Enhances binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

- Metabolic stability : Methoxy groups reduce oxidative metabolism, improving half-life compared to hydroxyl analogs .

- Comparative studies : Replace with -Cl or -CF to evaluate steric/electronic effects on target engagement .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid aqueous buffers for long-term storage .

Advanced: How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., serotonin receptors) .

- DFT calculations : Analyze charge distribution to rationalize reactivity of the propan-1-one moiety .

- MD simulations : Assess conformational stability of the piperidine ring in physiological conditions .

Basic: What are the key differences between this compound and its pyrrolidine analogs?

- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and conformational flexibility, impacting target selectivity .

- Oxygen positioning : Pyrazin-2-yloxy vs. pyrimidin-2-yloxy groups modulate hydrogen-bonding interactions .

Advanced: What strategies mitigate by-product formation during pyrazine ring synthesis?

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition .

- Workup protocols : Acid-base extraction removes unreacted diamines, improving purity >90% .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.